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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butanone, 4-methoxy-, and its closely related acetal, 4,4-dimethoxy-2-butanone, are
versatile C5 building blocks in organic synthesis. Their bifunctional nature, possessing both a
ketone and a methoxy or protected aldehyde group, allows for a variety of chemical
transformations. These reagents serve as key intermediates in the synthesis of heterocyclic
compounds, active pharmaceutical ingredients (APIs), and fragrance components. This
document provides detailed application notes and experimental protocols for the use of 2-
butanone, 4-methoxy- and its derivatives in several key organic transformations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-butanone, 4-methoxy- is provided
below.
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Property Value

Molecular Formula CsH1002

Molecular Weight 102.13 g/mol

Boiling Point 122-123 °C

Density ~0.89 g/mL

Appearance Colorless liquid

Solubility Soluble in many common organic solvents.

Application 1: Synthesis of Pyrimidine Derivatives

2-Butanone, 4-methoxy- (in the form of its dimethyl acetal, 4,4-dimethoxy-2-butanone) is a
valuable precursor for the synthesis of substituted pyrimidines, a core scaffold in many
pharmaceutical agents.

Signaling Pathway and Logic

The synthesis of 4-methylpyrimidine from 4,4-dimethoxy-2-butanone and formamide illustrates
a classic condensation and cyclization pathway to form the heterocyclic ring.

4,4-dimethoxy-2-butanone Hydrolysis Condensation &
In situ generated Cyclization N 4Methylpyrimidine

Amine source

1,3-dicarbonyl equivalent

Click to download full resolution via product page

Caption: Synthesis of 4-methylpyrimidine.

Experimental Protocol: Synthesis of 4-Methylpyrimidine

This protocol is adapted from a procedure in Organic Syntheses.

Materials:
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e 4,4-dimethoxy-2-butanone

e Formamide

e Ammonium chloride

e 1N Sodium hydroxide solution
e Chloroform

e Anhydrous sodium sulfate
Equipment:

o 2-L three-necked flask with stirrer, thermometer, addition funnel, and reflux condenser
e Heating mantle

e Liquid-liquid extractor
Procedure:

e To a 2-L three-necked flask, add 750 mL of formamide, 25 mL of water, and 50 g of
ammonium chloride.

e Heat the mixture to 180-190 °C in an oil bath.

» With stirring, add 400 g (3.02 moles) of 4,4-dimethoxy-2-butanone dropwise over 6 hours.

» During the addition, adjust the cooling water flow in the reflux condenser to allow for the
distillation of methanol and methyl formate.

 After the addition is complete, continue heating for an additional hour.
e Cool the reaction mixture and pour it into 1 L of 1N sodium hydroxide solution.

o Extract the aqueous solution with chloroform for 24 hours using a liquid-liquid extractor.
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o Separate the chloroform layer, dry it over anhydrous sodium sulfate, and remove the
chloroform by distillation.

« Distill the residue under reduced pressure to obtain pure 4-methylpyrimidine.

Quantitative Data:

Product Yield Boiling Point

4-Methylpyrimidine 54-63% 140-142 °C

Application 2: Intermediate in the Synthesis of
Nevirapine
4,4-Dimethoxy-2-butanone is a key starting material in an efficient synthesis of Nevirapine, a

non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Synthetic Pathway Overview

The synthesis involves the construction of a pyrimidine ring, which is then elaborated to form
the final tricyclic structure of Nevirapine.

4,4-dimethoxy-2-butanone
Substituted
e Pyrimidine
Guanidine N
derivative evirapine

Pyridine
derivative

Click to download full resolution via product page

Caption: Synthetic route to Nevirapine.

Conceptual Protocol for Nevirapine Synthesis
Intermediate
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While a detailed, step-by-step protocol from the patent literature is extensive, the key
transformation involving 4,4-dimethoxy-2-butanone is the formation of a substituted pyrimidine.
A general procedure for this type of reaction is provided below.

Materials:

4,4-dimethoxy-2-butanone

Guanidine nitrate

Sodium ethoxide

Ethanol

Procedure:

e Prepare a solution of sodium ethoxide in ethanol.

e Add guanidine nitrate to the stirred sodium ethoxide solution.

 To this mixture, add a solution of 4,4-dimethoxy-2-butanone in ethanol.

o Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

o After completion, cool the reaction mixture and remove the solvent under reduced pressure.

o Work up the residue with water and extract the product with a suitable organic solvent (e.g.,
ethyl acetate).

» Dry the organic layer, concentrate, and purify the product by chromatography or
recrystallization.

Quantitative Data (Representative):
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Reactant 1 Reactant 2 Product Yield
4,4-dimethoxy-2- o ) 2-Amino-4-

Guanidine nitrate o ~66%
butanone methylpyrimidine
4,4-dimethoxy-2- o 2-Benzylamino-4-

Benzyl guanidine o ~58%
butanone methylpyrimidine

Application 3: General Ketone Transformations

The ketone functionality of 2-butanone, 4-methoxy- allows for a range of standard ketone
transformations, providing access to a variety of functionalized molecules.

Experimental Workflow for Ketone Reactions

The following diagram illustrates a general workflow for common reactions starting from 2-
butanone, 4-methoxy-.

Starting Material

2-Butanone, 4-methoxy-

Reactions

Aldol Condensation Grignard Reaction Wittig Reaction Reductive Amination

a,B-Unsaturated Ketone Tertiary Alcohol

Click to download full resolution via product page

Caption: Common ketone transformations.
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General Protocol for Aldol Condensation

Procedure:

Dissolve 2-butanone, 4-methoxy- and an aldehyde or ketone in a suitable solvent (e.g.,
ethanol).

Add a catalytic amount of a base (e.g., NaOH or KOH) to the solution.

Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitor by TLC).

Neutralize the reaction mixture with a dilute acid.

Extract the product with an organic solvent.

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

Remove the solvent and purify the product by chromatography or distillation.

General Protocol for Grignard Reaction

Procedure:

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from an alkyl
or aryl halide and magnesium turnings in anhydrous ether or THF.

In a separate flask, dissolve 2-butanone, 4-methoxy- in the same anhydrous solvent.

Cool the ketone solution in an ice bath and slowly add the Grignard reagent via a dropping
funnel.

After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours.

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent.
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e Wash the organic layer, dry, and concentrate to obtain the crude tertiary alcohol.

o Purify the product as necessary.

General Protocol for Wittig Reaction

Procedure:

o Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-
BuLi, NaH) in an anhydrous solvent under an inert atmosphere.

» To the ylide solution, add a solution of 2-butanone, 4-methoxy- in the same solvent at a low
temperature (e.g., 0 °C or -78 °C).

» Allow the reaction to warm to room temperature and stir until completion.
e Quench the reaction with water.

» Extract the product with an organic solvent.

e Wash, dry, and concentrate the organic layer.

 Purify the resulting alkene by chromatography to remove the triphenylphosphine oxide
byproduct.

General Protocol for Reductive Amination

Procedure:

In a suitable solvent (e.g., methanol, dichloroethane), combine 2-butanone, 4-methoxy-, an
amine, and a mild acid catalyst (e.g., acetic acid).

Stir the mixture at room temperature to form the intermediate imine or enamine.

Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
portion-wise to the reaction mixture.

Stir until the reduction is complete.
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Quench the reaction and adjust the pH to be basic.

Extract the amine product with an organic solvent.

Wash, dry, and concentrate the organic layer.

Purify the product by chromatography or distillation.

Conclusion

2-Butanone, 4-methoxy- and its derivatives are valuable and versatile intermediates in
organic synthesis. Their utility is demonstrated in the construction of complex heterocyclic
systems found in pharmaceuticals and as a key building block for a variety of other molecular
scaffolds. The protocols provided herein offer a starting point for the application of this reagent
in diverse synthetic strategies.

 To cite this document: BenchChem. [Application Notes and Protocols: 2-Butanone, 4-
methoxy- in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360277#uses-of-2-butanone-4-methoxy-in-organic-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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